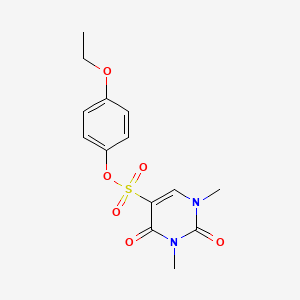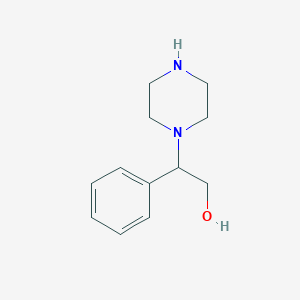
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TFE-P is a pyrrolidine derivative that possesses unique chemical properties, making it a promising candidate for various biomedical applications.
科学的研究の応用
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell proliferation. By inhibiting HDACs, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This property makes this compound a potential candidate for the treatment of diseases such as macular degeneration and diabetic retinopathy.
実験室実験の利点と制限
One of the main advantages of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is its high purity and yield, making it easy to work with in lab experiments. This compound is also stable and can be stored for extended periods without degradation. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the research and development of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide. One potential direction is the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is the development of this compound analogs with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields, particularly in cancer research. Its unique chemical properties make it a valuable candidate for further research and development. With continued research, this compound may become a valuable tool in the fight against cancer and other diseases.
合成法
The synthesis of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2,2,2-trifluoroethyl isocyanate, followed by the addition of 3-acrylamido-1-propanol and subsequent cyclization. The resulting product is purified through column chromatography, yielding this compound in high purity and yield.
特性
IUPAC Name |
1-prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-8(16)15-4-3-7(5-15)9(17)14-6-10(11,12)13/h2,7H,1,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFKMRYIYVCUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide](/img/structure/B2762353.png)
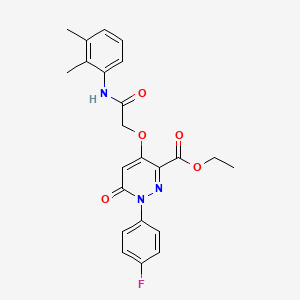

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2762356.png)
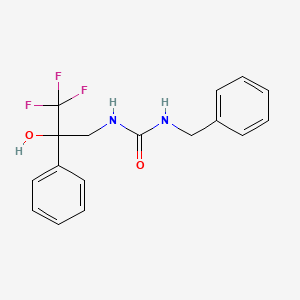
![3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde](/img/structure/B2762358.png)
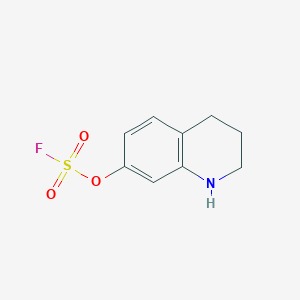
![N-[6-(Difluoromethoxy)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]prop-2-enamide](/img/structure/B2762362.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)
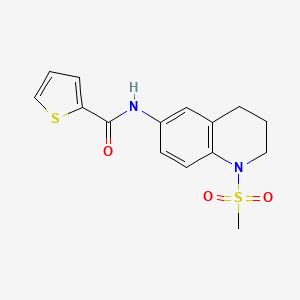
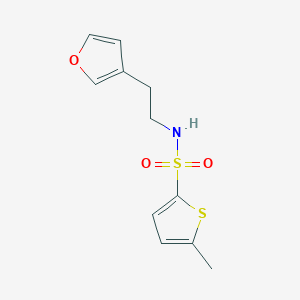
![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)
